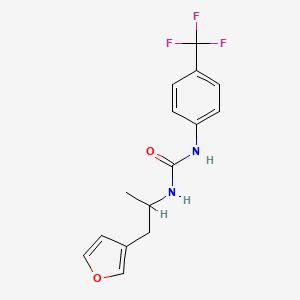

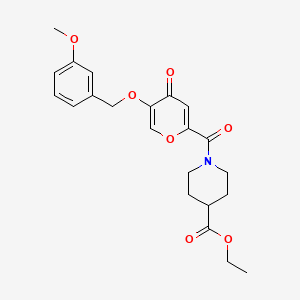

1-(1-(Furan-3-yl)propan-2-yl)-3-(4-(trifluoromethyl)phenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(1-(Furan-3-yl)propan-2-yl)-3-(4-(trifluoromethyl)phenyl)urea is a urea derivative that incorporates a furan moiety and a trifluoromethylated phenyl group. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of related furan and urea derivatives, which can be useful for understanding the chemical behavior and potential applications of the compound .

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods. One approach is the atom-economical chemoselective synthesis, which involves the reaction of propargyl alcohols and terminal alkynes under different conditions to selectively form 1,4-diynes and polysubstituted furans/pyrroles, with water as the only byproduct . Another method reported is the synthesis of a furan-urea derivative by coupling purified furfural with urea, which yields the compound with improved yield and structural confirmation through various characterization techniques . These methods highlight the potential pathways that could be adapted for the synthesis of 1-(1-(Furan-3-yl)propan-2-yl)-3-(4-(trifluoromethyl)phenyl)urea.

Molecular Structure Analysis

Characterization of furan-urea derivatives is typically performed using techniques such as GC-MS, IR, H-NMR, C-NMR, H-1H COSY, HSQC, and DEPT . These techniques allow for the confirmation of the molecular structure and the identification of functional groups present in the compound. The spectral data obtained from these methods are crucial for verifying the successful synthesis of the desired compound.

Chemical Reactions Analysis

The reactivity of furan derivatives can be influenced by the substituents attached to the furan ring. For instance, the presence of a trifluoromethyl group could affect the electron density and thus the reactivity of the phenyl ring. The synthesis of furan derivatives from 2,3-dibromo-1-(phenylsulfonyl)-1-propene demonstrates the versatility of furan compounds in forming various products, including 2-methyl-4-[(phenyl-sulfonyl)methyl]furan . This suggests that the trifluoromethylated phenyl group in the compound of interest may also participate in a range of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-urea derivatives are not directly discussed in the provided papers. However, the susceptibility of synthesized furan-urea compounds to pathogens such as Escherichia coli and Salmonella typhi indicates potential bioactivity, which could be related to the physical and chemical properties of these compounds . The presence of the trifluoromethyl group is known to influence the physical properties, such as volatility and lipophilicity, which could be relevant for the compound's behavior in biological systems.

Applications De Recherche Scientifique

Synthesis and Bioactivity

- Antimicrobial Properties : Research on related furan urea derivatives, such as 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea, demonstrates their synthesis and potential for broad antimicrobial activity against pathogens like Escherichia coli, Salmonella typhi, and Staphylococcus aureus, excluding Bacillus subtilis. This indicates a promising avenue for developing novel drugs based on furan urea compounds for medicinal purposes (Donlawson et al., 2020).

Chemical Reactions and Derivatives

- Catalysis and Rearrangement Reactions : Studies show that furan-2-yl(phenyl)methanol derivatives can undergo smooth aza-Piancatelli rearrangement in the presence of certain catalysts, forming 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This highlights the utility of furan compounds in synthesizing complex heterocyclic structures with potential applications in drug development and materials science (Reddy et al., 2012).

Material Science and Rheology

- Hydrogel Formation : The ability of urea derivatives to form hydrogels in specific acidic conditions, with the gel properties being tunable based on the anion identity, suggests applications in material science for creating customized hydrogels. These gels could be useful in drug delivery systems, tissue engineering, and as sensors (Lloyd & Steed, 2011).

Pharmacology and Enzyme Inhibition

- Soluble Epoxide Hydrolase Inhibition : 1,3-Disubstituted ureas with a piperidyl moiety, similar in structure to the compound of interest, have been explored for their potent inhibitory activity against soluble epoxide hydrolase (sEH) in humans and mice. These inhibitors have shown promise in reducing inflammatory pain, offering insights into potential therapeutic applications for treating chronic pain and inflammation (Rose et al., 2010).

Antioxidant Properties

- Antioxidant Activity : Novel chalcone derivatives, structurally related to furan urea compounds, have been synthesized and demonstrated significant antioxidant activity. This suggests that modifications of the furan urea backbone could yield potent antioxidant agents, useful in combating oxidative stress-related diseases (Prabakaran et al., 2021).

Propriétés

IUPAC Name |

1-[1-(furan-3-yl)propan-2-yl]-3-[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O2/c1-10(8-11-6-7-22-9-11)19-14(21)20-13-4-2-12(3-5-13)15(16,17)18/h2-7,9-10H,8H2,1H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVPMGFJTGJIDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=COC=C1)NC(=O)NC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(Furan-3-yl)propan-2-yl)-3-(4-(trifluoromethyl)phenyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2550771.png)

![3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2550775.png)

![N-(3-ethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2550778.png)

![N-(4-{[(4-fluoro-3-nitrophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2550783.png)

![2-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B2550784.png)

![N1-(4-ethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2550790.png)

![4-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-(3,4-dimethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B2550793.png)

![3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)